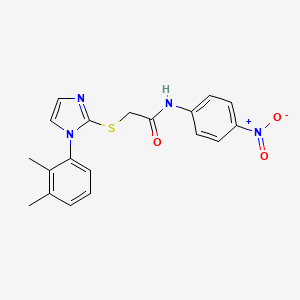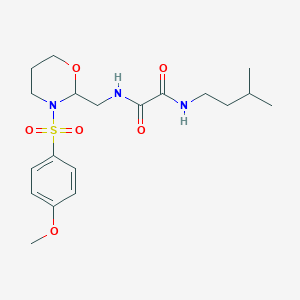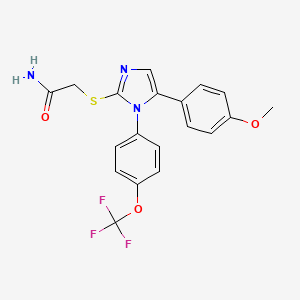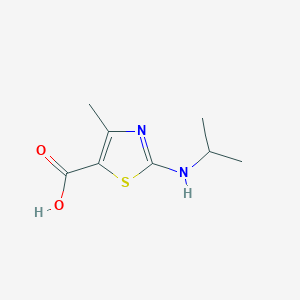
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMNQ-NPA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of DMNQ-NPA involves the generation of reactive oxygen species (ROS) within cells. ROS are molecules that can cause damage to cells and their components, including DNA, proteins, and lipids. DMNQ-NPA induces the production of ROS, which triggers a cascade of events that ultimately leads to apoptosis.
Biochemical and Physiological Effects:
DMNQ-NPA has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMNQ-NPA for laboratory experiments is its ability to induce apoptosis selectively in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for developing new cancer therapies. However, one limitation of DMNQ-NPA is its potential toxicity to healthy cells. Careful dosing and monitoring are required to ensure that the compound does not cause harm to non-cancerous cells.
Orientations Futures
There are many potential future directions for research on DMNQ-NPA. One area of interest is in the development of new cancer therapies that utilize the compound's ability to induce apoptosis in cancer cells. Another potential direction is in the study of the compound's anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMNQ-NPA and its potential advantages and limitations for laboratory experiments.
Méthodes De Synthèse
The synthesis of DMNQ-NPA involves a series of chemical reactions that require specialized equipment and expertise. The process typically begins with the reaction of 2,3-dimethylphenylhydrazine with 2-bromoacetophenone to form 1-(2,3-dimethylphenyl)-1H-imidazole-2-yl)ketone. This intermediate compound is then reacted with thiosemicarbazide to form 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetohydrazide. Finally, the compound is reacted with 4-nitrophenyl chloroacetate to form DMNQ-NPA.
Applications De Recherche Scientifique
DMNQ-NPA has been studied extensively for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest is in the treatment of cancer. Studies have shown that DMNQ-NPA has the ability to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)22-11-10-20-19(22)27-12-18(24)21-15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLHHRNZKMWIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)
![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)



![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)
![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2781413.png)

![{[3-(Ethoxycarbonyl)-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2781417.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)